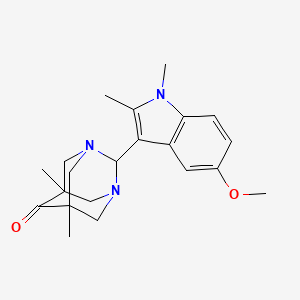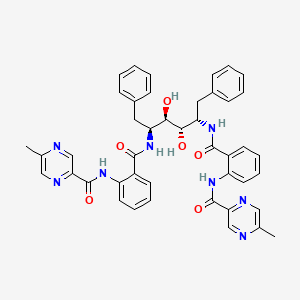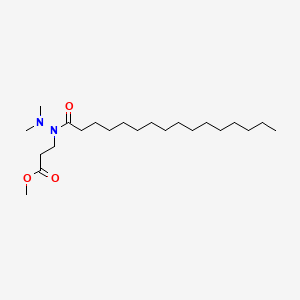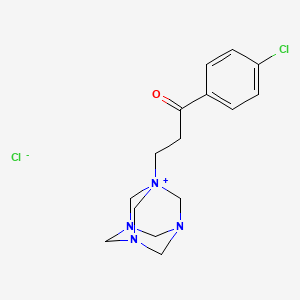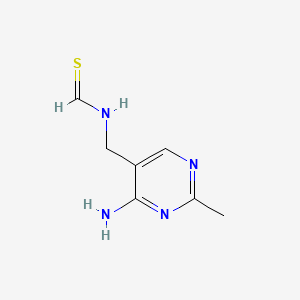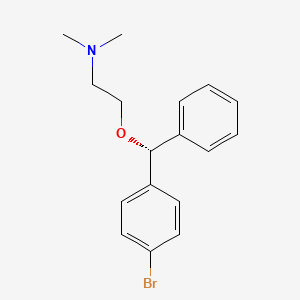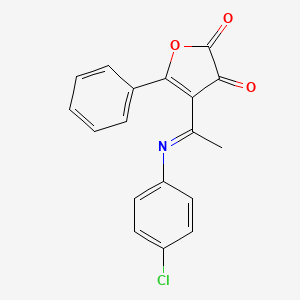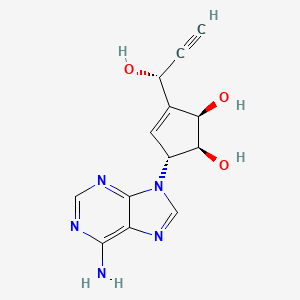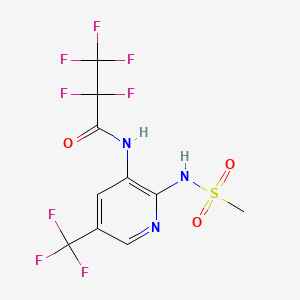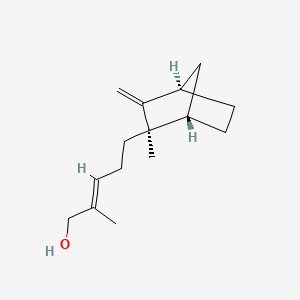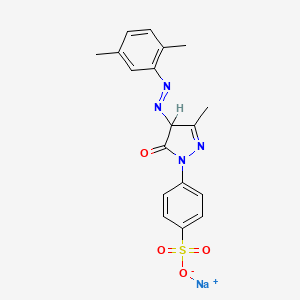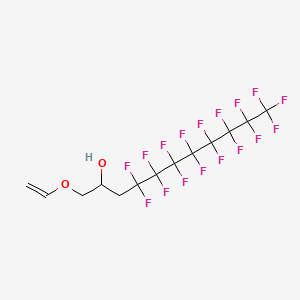
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol typically involves the following steps:
Fluorination: Starting with a hydrocarbon precursor, multiple fluorination steps are carried out to introduce the fluorine atoms. This can be achieved using reagents like elemental fluorine (F2) or fluorinating agents such as cobalt trifluoride (CoF3).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for fluorination, and employing efficient separation techniques like distillation and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form carbonyl compounds.
Reduction: The vinyl group can be reduced to form saturated hydrocarbons.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although they are generally less reactive due to the strong C-F bond.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of fluorinated amines or thiols.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of fluorinated polymers and surfactants.
- Acts as a reagent in organic synthesis for introducing fluorinated groups.
Biology:
- Employed in the development of fluorinated drugs due to its stability and bioavailability.
- Used in imaging techniques like MRI due to the unique properties of fluorine atoms.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its anti-inflammatory and antimicrobial properties.
Industry:
- Utilized in the production of non-stick coatings and water-repellent materials.
- Applied in the manufacture of specialty chemicals and performance materials.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol is largely dependent on its chemical structure. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This compound can interact with biological molecules through hydrophobic interactions and hydrogen bonding, affecting molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
Uniqueness:
- The presence of the vinyloxy group in 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential for further chemical modifications.
- Compared to its analogs, this compound offers a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry.
Properties
CAS No. |
94159-86-1 |
|---|---|
Molecular Formula |
C13H9F17O2 |
Molecular Weight |
520.18 g/mol |
IUPAC Name |
1-ethenoxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol |
InChI |
InChI=1S/C13H9F17O2/c1-2-32-4-5(31)3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2,5,31H,1,3-4H2 |
InChI Key |
XLLVATUSJHKQQF-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)

